![molecular formula C8H15N B061720 5-Methyl-1-azabicyclo[3.2.1]octane CAS No. 181999-40-6](/img/structure/B61720.png)
5-Methyl-1-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-azabicyclo[3.2.1]octane, also known as 5-MeO-Norbornane or 5-MeO-NB, is a bicyclic organic compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of norbornane and contains a methyl group at the 5th position and a nitrogen atom in the ring system.
Mecanismo De Acción
The mechanism of action of 5-MeO-NB is not fully understood, but it is believed to interact with several neurotransmitter systems in the brain, including the serotonin, dopamine, and acetylcholine systems. It has been shown to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. Additionally, 5-MeO-NB has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a role in motivation and attention.
Efectos Bioquímicos Y Fisiológicos
5-MeO-NB has been shown to have several biochemical and physiological effects, including an increase in serotonin and dopamine levels in the brain, a decrease in inflammation, and an improvement in cognitive function. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-MeO-NB in lab experiments is its ability to selectively target specific neurotransmitter systems in the brain, which can provide insights into the underlying mechanisms of neurological and psychiatric disorders. However, one limitation is the potential for side effects and toxicity, which can vary depending on the dose and route of administration.
Direcciones Futuras
There are several future directions for the study of 5-MeO-NB, including further investigation into its potential therapeutic applications, the development of more selective and potent analogs, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 5-MeO-NB in combination with other drugs or therapies may provide a more effective treatment for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 5-MeO-NB can be achieved through several methods, including the reduction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with sodium borohydride, the reaction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with methanesulfonyl chloride, and the alkylation of 1-azabicyclo[3.2.1]octane with 2-chloro-5-methylpyridine. The yield and purity of the product can vary depending on the chosen method, but the most common method is the reduction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with sodium borohydride.
Aplicaciones Científicas De Investigación
5-MeO-NB has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. Additionally, 5-MeO-NB has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory.
Propiedades
Número CAS |
181999-40-6 |
|---|---|
Nombre del producto |
5-Methyl-1-azabicyclo[3.2.1]octane |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
5-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-8-3-2-5-9(7-8)6-4-8/h2-7H2,1H3 |
Clave InChI |
YBTMZSNBQUWTHE-UHFFFAOYSA-N |
SMILES |
CC12CCCN(C1)CC2 |
SMILES canónico |
CC12CCCN(C1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
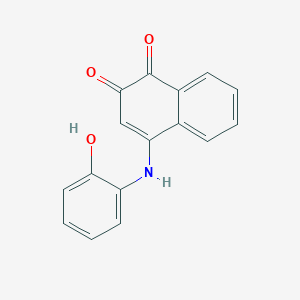
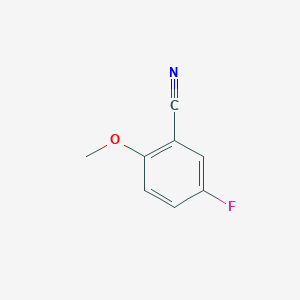
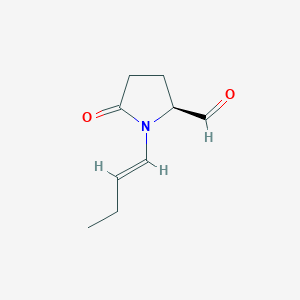
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)
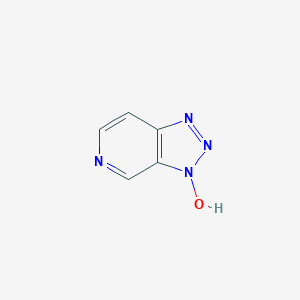


![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)

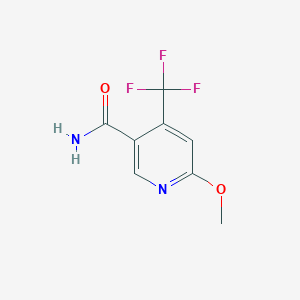
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
